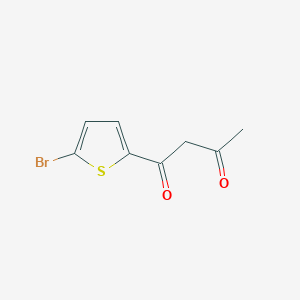

1-(5-Bromothiophen-2-yl)butane-1,3-dione

Description

1-(5-Bromothiophen-2-yl)butane-1,3-dione is a β-diketone derivative featuring a brominated thiophene ring at the 1-position. This compound is structurally characterized by two ketone groups separated by a methylene bridge, with the 5-bromothiophen-2-yl substituent conferring unique electronic and steric properties. Its synthesis typically involves condensation reactions between substituted acetophenones and ethyl acetoacetate under basic conditions, as exemplified by methods used for analogous brominated β-diketones (e.g., 39% yield for 1-(5-bromo-2-hydroxyphenyl)-1,3-butanedione) . The bromothiophene moiety enhances its utility in coordination chemistry and materials science, particularly in synthesizing metal complexes for catalysis or optoelectronic applications .

Properties

CAS No. |

26963-41-7 |

|---|---|

Molecular Formula |

C8H7BrO2S |

Molecular Weight |

247.11 g/mol |

IUPAC Name |

1-(5-bromothiophen-2-yl)butane-1,3-dione |

InChI |

InChI=1S/C8H7BrO2S/c1-5(10)4-6(11)7-2-3-8(9)12-7/h2-3H,4H2,1H3 |

InChI Key |

JXDALOQSBZBJTM-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(=O)C1=CC=C(S1)Br |

Canonical SMILES |

CC(=O)CC(=O)C1=CC=C(S1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Thiophene-Based β-Diketones

Compounds with thiophene substituents are pivotal in designing conductive polymers and coordination complexes. Key comparisons include:

Key Findings :

Halogen-Substituted Aryl β-Diketones

Halogenated aryl groups influence electronic properties and reactivity:

Key Findings :

Fluorinated β-Diketones

Fluorinated analogs exhibit distinct electronic and solubility properties:

Key Findings :

Catalytic and Photophysical Behavior

- ESIPT (Excited-State Intramolecular Proton Transfer) : Derivatives like 1-aryl-2-(furan-2-yl)butane-1,3-dione exhibit ESIPT, with proton transfer efficiency following OFBD > TFBD > MFBD > FFBD. Bromothiophene analogs may show similar trends due to hydrogen bond strengthening in excited states .

- Catalytic Activity : Zinc complexes of thiophene-based β-diketones demonstrate higher reactivity in ring-opening polymerization (ROP) of lactides compared to phenyl-substituted analogs .

Preparation Methods

Claisen Condensation and Aldol-Type Reactions

One effective method for synthesizing 1-(5-Bromothiophen-2-yl)butane-1,3-dione involves an aldol condensation or Claisen-type reaction between 5-bromothiophene-2-carbaldehyde and acetylacetone (pentane-2,4-dione) or its equivalents under basic or catalytic conditions.

- Catalysts: Base catalysts such as sodium ethoxide or sodium hydroxide in ethanol or other polar solvents are commonly used.

- Reaction Conditions: The reaction is typically carried out at room temperature or under reflux, with reaction times varying from 1 to 24 hours depending on catalyst and solvent.

- Workup: The product is isolated by recrystallization from ethanol or other suitable solvents.

This method benefits from mild reaction conditions and good yields.

Use of Nanoparticle Catalysts

Recent advances include the use of heterogeneous catalysts such as iron oxide nanoparticles (FeONPs) to facilitate aldol condensation reactions involving thiophene derivatives. FeONPs provide a green and efficient catalytic system, enhancing reaction rates and selectivity.

- Example: Synthesis of thienyl chalcones via aldol condensation catalyzed by FeONPs in ethanol under sonication for 30 minutes has been reported, yielding products with characteristic carbonyl and thiophene C–S stretching bands in IR spectra.

Although this example is for chalcones, similar catalytic systems can be adapted for diketone formation on bromothiophene substrates.

Halogenated 1,4-Diketone Intermediates

Another approach involves the preparation of halogenated 1,4-diketones such as 1,4-dibromo butane-2,3-dione, which can be reacted with thiophene derivatives to form the target compound.

- Synthesis of 1,4-Dibromo butane-2,3-dione: Prepared by bromination of diacetyl in chloroform with bromine under controlled addition and temperature (0°C), yielding a brominated diketone intermediate.

- Coupling Reaction: The brominated diketone is then reacted with 5-bromothiophene-2-yl nucleophiles or adducts formed from isothiocyanates and amidines or secondary amines to yield the final diketone compound.

- Solvents and Conditions: Acetonitrile is commonly used as solvent with stirring at room temperature for 24 hours, followed by filtration and recrystallization.

Typical Experimental Procedure

A representative synthetic procedure based on literature for related compounds is as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 5-Bromothiophene-2-carbaldehyde (1 mmol), acetylacetone (1 mmol), sodium ethoxide (1 mmol), ethanol (10 mL) | Mix reagents in ethanol, stir or sonicate for 30 min to several hours |

| 2 | Monitor reaction progress by TLC | Confirm formation of aldol adduct |

| 3 | Upon completion, recrystallize product from ethanol | Obtain pure 1-(5-bromothiophen-2-yl)butane-1,3-dione |

| 4 | Characterize product by IR, NMR, and MS | Confirm presence of diketone and thiophene moieties |

Analytical Characterization

- Infrared Spectroscopy (IR): Strong absorption bands at ~1670 cm⁻¹ indicate the carbonyl (C=O) groups of the diketone. Bands around 710–730 cm⁻¹ correspond to C–S stretching in the thiophene ring.

- Nuclear Magnetic Resonance (NMR): Proton NMR shows characteristic signals for methylene and methyl groups of the diketone and aromatic protons on the bromothiophene ring.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular formula confirm successful synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalysts | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|---|

| Aldol Condensation | 5-Bromothiophene-2-carbaldehyde + acetylacetone | Sodium ethoxide | Ethanol | Room temp or reflux, 0.5–24 h | Moderate to good | Simple, mild conditions |

| Nanoparticle Catalysis | 5-Bromothiophene derivatives + diketone precursors | Iron oxide nanoparticles | Ethanol | Sonication, 30 min | Good | Green catalyst, rapid reaction |

| Halogenated Diketone Coupling | 1,4-Dibromo butane-2,3-dione + thiophene adducts | None or base | Acetonitrile | Stirring, 24 h | Good | Requires preparation of halogenated diketone |

Research Findings and Considerations

- The use of heterogeneous catalysts like FeONPs accelerates the synthesis and improves environmental compatibility.

- The regioselective bromination of thiophene is crucial to obtain the desired 5-bromo derivative without side reactions.

- The diketone functionality is sensitive to reaction conditions; mild bases and controlled temperatures prevent decomposition.

- Purification by recrystallization is effective for obtaining high-purity products suitable for further applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-Bromothiophen-2-yl)butane-1,3-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via bromination of its parent dione using bromine (Br₂) in solvents like acetic acid or carbon tetrachloride under controlled conditions. Optimization involves adjusting temperature (e.g., 0–25°C), stoichiometry of Br₂, and catalyst selection (e.g., Lewis acids). Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity products. Comparative studies with halogenated analogs suggest bromine’s electronegativity and steric effects significantly influence reaction efficiency .

Q. How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography be employed to confirm the structure of 1-(5-Bromothiophen-2-yl)butane-1,3-dione?

- Methodological Answer :

- ¹H/¹³C NMR : Characteristic signals for the thiophene ring protons (δ 6.5–7.5 ppm) and diketone carbonyl groups (δ 190–210 ppm in ¹³C).

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and 600–800 cm⁻¹ (C-Br vibration).

- MS : Molecular ion peak at m/z ≈ 257 (C₈H₇BrO₂S⁺) with fragmentation patterns reflecting bromothiophene and diketone moieties.

- X-ray crystallography : Resolve bond lengths and angles; SHELXL is widely used for refinement, leveraging high-resolution data to confirm planar geometry of the thiophene-diketone system .

Q. What are the observed biological activities of this compound, and how do they compare to halogenated analogs?

- Methodological Answer : Preliminary studies on bromothiophene derivatives indicate antimicrobial (e.g., Staphylococcus aureus MIC ~10 µg/mL) and anticancer activity (e.g., IC₅₀ ~15 µM against MCF-7 breast cancer cells). Fluorinated and chlorinated analogs show reduced efficacy due to weaker electrophilicity and steric hindrance. Assays like MTT for cytotoxicity and agar diffusion for antimicrobial testing are standard. Structure-activity relationship (SAR) models highlight bromine’s role in enhancing target binding .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and electronic properties of 1-(5-Bromothiophen-2-yl)butane-1,3-dione?

- Methodological Answer :

- DFT calculations : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to analyze frontier orbitals (HOMO-LUMO gaps ~4.5 eV) and electrostatic potential maps.

- Molecular docking : Simulate interactions with biological targets (e.g., topoisomerase I) using AutoDock Vina; bromine’s polarizability enhances π-stacking and halogen bonding.

- MD simulations : Assess stability in solvent environments (e.g., water, DMSO) with GROMACS, focusing on diketone-thiophene conformational dynamics .

Q. How can researchers address contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability and metabolic stability using HPLC-MS to identify rapid clearance or metabolite interference.

- Dose-response optimization : Adjust dosing regimens in animal models (e.g., rodent xenografts) to align with in vitro IC₅₀ values.

- Target validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm mechanism of action discrepancies. Comparative studies with 1-(2-Bromophenyl) analogs may reveal off-target effects .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of 1-(5-Bromothiophen-2-yl)butane-1,3-dione?

- Methodological Answer :

- Chiral resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation.

- Asymmetric catalysis : Utilize organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) in diketone functionalization.

- Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral amines (e.g., cinchonidine) for selective precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.